![molecular formula C31H33F3N4O5S B10837805 1-[2-(Trifluoromethyl)phenyl]-3-butyl-4-[2'-[(tert-butoxycarbonyl)sulfamoyl]-4-biphenylylmethyl]-1H-1,2,4-triazole-5(4H)-one](/img/structure/B10837805.png)
1-[2-(Trifluoromethyl)phenyl]-3-butyl-4-[2'-[(tert-butoxycarbonyl)sulfamoyl]-4-biphenylylmethyl]-1H-1,2,4-triazole-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-162234 is a small molecule drug developed by Merck & Co., Inc. It is known for its role as an angiotensin II receptor antagonist, specifically targeting the type-2 angiotensin II receptor. This compound has been studied for its potential therapeutic applications in cardiovascular diseases, particularly hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-162234 involves multiple steps, including the preparation of triazolinone biphenylsulfonamide derivatives. The key steps include:
Formation of the triazolinone ring: This involves the reaction of appropriate starting materials under controlled conditions to form the triazolinone core.
Introduction of the biphenylsulfonamide moiety: This step involves the coupling of the triazolinone core with a biphenylsulfonamide derivative.
Final modifications: Additional functional groups are introduced to enhance the compound’s affinity and selectivity for the angiotensin II receptor.
Industrial Production Methods
The industrial production of L-162234 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
L-162234 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that enhance the compound’s properties .
Scientific Research Applications
Chemistry: Used as a model compound to study receptor-ligand interactions and to develop new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Explored as a therapeutic agent for treating hypertension and other cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Mechanism of Action
L-162234 exerts its effects by antagonizing the type-2 angiotensin II receptor. This receptor is involved in regulating blood pressure and fluid balance. By blocking this receptor, L-162234 inhibits the action of angiotensin II, leading to vasodilation and reduced blood pressure. The compound’s mechanism of action involves binding to the receptor and preventing the activation of downstream signaling pathways that contribute to hypertension .
Comparison with Similar Compounds
L-162234 is compared with other angiotensin II receptor antagonists, such as losartan and valsartan. While all these compounds target the angiotensin II receptor, L-162234 is unique in its enhanced affinity for the type-2 receptor and its favorable pharmacokinetic properties. Similar compounds include:
Losartan: A widely used angiotensin II receptor antagonist with a high affinity for the type-1 receptor.
Valsartan: Another angiotensin II receptor antagonist with a broader spectrum of activity.
L-159,913: A related compound with similar structural features but different receptor binding properties .
L-162234 stands out due to its dual affinity for both type-1 and type-2 receptors, making it a valuable compound for studying receptor interactions and developing new therapeutic agents.
Properties
Molecular Formula |
C31H33F3N4O5S |
|---|---|
Molecular Weight |
630.7 g/mol |
IUPAC Name |
tert-butyl N-[2-[4-[[3-butyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-4-yl]methyl]phenyl]phenyl]sulfonylcarbamate |
InChI |
InChI=1S/C31H33F3N4O5S/c1-5-6-15-27-35-38(25-13-9-8-12-24(25)31(32,33)34)29(40)37(27)20-21-16-18-22(19-17-21)23-11-7-10-14-26(23)44(41,42)36-28(39)43-30(2,3)4/h7-14,16-19H,5-6,15,20H2,1-4H3,(H,36,39) |
InChI Key |
IVFMKMCSJZZCKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3S(=O)(=O)NC(=O)OC(C)(C)C)C4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethoxy-5-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridin-2-amine](/img/structure/B10837730.png)
![5-hydroxy-6-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine-2-carboxylic acid](/img/structure/B10837732.png)
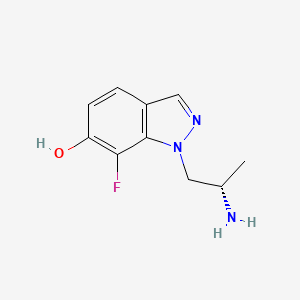
![18-[2-(dimethylamino)ethyl]-12,14-diazapentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),2(11),3(8),5,13,15-hexaene-7,17,19-trione;hydrochloride](/img/structure/B10837747.png)
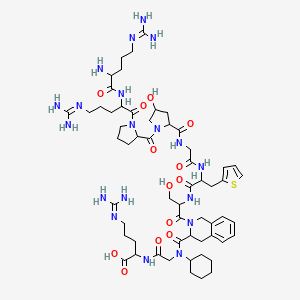
![[11-(3-Guanidino-propyl)-14-isopropyl-12-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaaza-bicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]-acetic acid; TFA](/img/structure/B10837758.png)
![1-[(3S)-5-cyclohexyl-2,4-dioxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1,5-benzodiazepin-3-yl]-3-(4-fluorophenyl)urea](/img/structure/B10837762.png)
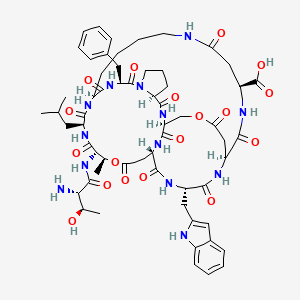
![13,16,19,22-Tetraoxa-3,6-diazatricyclo[21.3.1.18,12]octacosa-1(27),2,6,8(28),9,11,23,25-octaene-27,28-diol](/img/structure/B10837776.png)
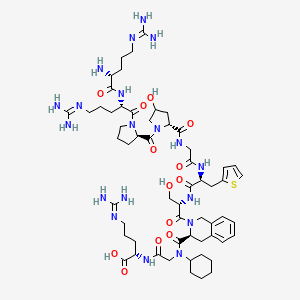
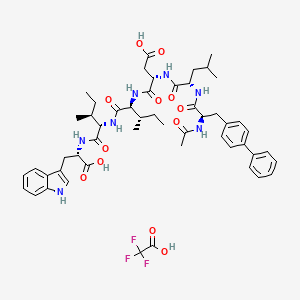
![(R)-2-[(S)-1-(3-Methyl-1-phenylcarbamoyl-butylcarbamoyl)-3-phenyl-propylamino]-propionic acid](/img/structure/B10837791.png)
![2-(4-Anilino-5-phenylpyrrolo[2,3-d]pyrimidin-7-yl)-5-methyloxolane-3,4-diol](/img/structure/B10837795.png)
![2-[[5-(Diaminomethylideneamino)-1-[[3-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]butan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B10837798.png)
